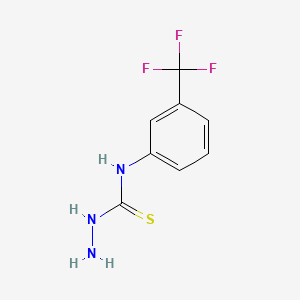

N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide

Description

Propriétés

IUPAC Name |

1-amino-3-[3-(trifluoromethyl)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3S/c9-8(10,11)5-2-1-3-6(4-5)13-7(15)14-12/h1-4H,12H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDAUQBQXBHUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=S)NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353251 | |

| Record name | N-[3-(Trifluoromethyl)phenyl]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20069-30-1 | |

| Record name | N-[3-(Trifluoromethyl)phenyl]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20069-30-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C₈H₈F₃N₃S, with a molecular weight of 235.23 g/mol. The compound features a trifluoromethyl group, which enhances its biological activity. The synthesis typically involves the reaction of isothiocyanatobenzene with hydrazine hydrate, allowing for the incorporation of the trifluoromethyl group into the hydrazine framework.

Anticancer Properties

This compound has shown promise as an anticancer agent. Research indicates that derivatives of this compound can inhibit the growth of human leukemia cells. The mechanism may involve interaction with cellular pathways that regulate apoptosis and cell proliferation.

Table 1: Summary of Anticancer Activity

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. For instance, derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Some derivatives exhibited moderate inhibition with IC50 values ranging from 27.04 to 106.75 µM for AChE, showing potential as therapeutic agents in neurodegenerative diseases .

Table 2: Enzyme Inhibition Data

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| This compound | 27.04 - 106.75 | 58.01 - 277.48 |

| Rivastigmine | Not specified | Not specified |

Mechanistic Insights

The biological activity of this compound appears to be linked to its structural features. The trifluoromethyl group enhances lipophilicity and potentially increases binding affinity to target proteins. Molecular docking studies suggest that these compounds may act as non-covalent inhibitors by positioning themselves near active sites on target enzymes .

Case Studies

- Antiproliferative Activity : A study evaluated various derivatives against multiple cancer cell lines, revealing that some compounds exhibited low micromolar IC50 values, indicating strong antiproliferative effects . This suggests that structural modifications can significantly enhance biological activity.

- Neuroprotective Effects : In another investigation, derivatives were tested for their neuroprotective properties against oxidative stress-induced apoptosis in neuronal cells, highlighting their potential in treating neurodegenerative conditions .

Safety and Toxicology

Despite its promising biological activities, this compound is classified as an acute toxic irritant. Careful handling and storage are essential due to its potential toxicity.

Applications De Recherche Scientifique

Synthesis of N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide

The synthesis of this compound typically involves the reaction of hydrazine derivatives with carbothioamide precursors. Various methods have been reported for the synthesis of this compound, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity.

Table 1: Synthesis Overview

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Method A | Hydrazine + 3-Trifluoromethylphenyl isothiocyanate | Reflux in ethanol | 85 |

| Method B | Hydrazine + Thioformamide | Room temperature, overnight | 75 |

| Method C | Hydrazine + Carbon disulfide + Amine | Microwave irradiation | 90 |

Biological Activities

This compound has been investigated for various biological activities, including anticancer and antimicrobial properties. The trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable scaffold in drug design.

Anticancer Activity

Research indicates that this compound exhibits selective cytotoxicity against cancer cell lines. For instance, studies have shown that it can induce apoptosis in multidrug-resistant cancer cells by inhibiting specific pathways associated with cell survival.

Case Study: Anticancer Efficacy

In a study involving human breast cancer cell lines (MDA-MB-231), this compound demonstrated an IC50 value of approximately 4.5 µM. This indicates significant potency compared to standard chemotherapeutic agents.

Antimicrobial Activity

The compound has also shown promising results against various microbial strains, indicating its potential as an antimicrobial agent. In vitro tests revealed activity against both Gram-positive and Gram-negative bacteria.

| Activity Type | Test Organism | IC50 (µM) |

|---|---|---|

| Anticancer | MDA-MB-231 | 4.5 |

| Antimicrobial | Staphylococcus aureus | 20 |

| Antimicrobial | Escherichia coli | 25 |

Comparaison Avec Des Composés Similaires

Table 1: Structural Features of Hydrazinecarbothioamide Derivatives

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance electrophilicity and stability, while electron-donating groups (e.g., -CH₃) increase lipophilicity .

- Substituent position (e.g., 3-CF₃ vs. 4-CF₃) significantly impacts molecular interactions, as seen in receptor-binding studies .

Spectroscopic Characterization

Table 2: NMR and IR Data Comparison

Notable Trends:

Table 3: Anticancer and Antioxidant Activities

Key Findings :

Méthodes De Préparation

General Synthetic Strategy

The synthesis of N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide typically involves the nucleophilic addition of hydrazine derivatives to isothiocyanates derived from 3-(trifluoromethyl)phenyl precursors. The key steps include:

- Formation of 3-(Trifluoromethyl)phenyl isothiocyanate : This intermediate is prepared by reacting 3-(trifluoromethyl)aniline with thiophosgene or equivalent reagents under controlled conditions.

- Reaction with hydrazine or hydrazide derivatives : The isothiocyanate is then treated with hydrazine hydrate or hydrazides to yield the hydrazinecarbothioamide.

This approach is supported by the synthesis of related hydrazinecarbothioamides using aryl isothiocyanates, as described in the literature.

Specific Synthetic Procedure from Literature

A representative synthesis reported by Barbuceanu et al. involves the reaction of 4-(4-X-phenylsulfonyl)benzoic acid hydrazides with (4-trifluoromethyl)phenyl isothiocyanate to yield hydrazinecarbothioamides. Although this example uses a para-substituted trifluoromethylphenyl group, the methodology is adaptable to the meta-substituted analog:

- Step 1: Preparation of (3-trifluoromethyl)phenyl isothiocyanate

- React 3-(trifluoromethyl)aniline with thiophosgene in an inert solvent (e.g., dichloromethane) at low temperature.

- Step 2: Formation of hydrazinecarbothioamide

- Add hydrazine hydrate to the isothiocyanate solution.

- Stir the reaction mixture at room temperature or slightly elevated temperature until completion.

- Step 3: Isolation and purification

- The product precipitates or is extracted and purified by recrystallization or chromatography.

This method yields the target hydrazinecarbothioamide with high purity, confirmed by spectral and elemental analysis.

Alternative Routes: Diazotization and Reduction

Another approach, although more commonly applied to para-substituted trifluoromethylphenyl hydrazines, involves:

- Diazotization of 3-(trifluoromethyl)aniline with sodium nitrite in acidic medium at low temperature.

- Reduction of the diazonium salt with sodium bisulfite or sodium sulfite to yield the hydrazine derivative.

- Subsequent reaction with carbon disulfide or thiocarbonyl reagents to form the hydrazinecarbothioamide.

This method is less direct but can be adapted for meta-substituted trifluoromethylphenyl derivatives.

Data Table: Summary of Preparation Methods

Research Findings and Analytical Data

- Spectral Characterization : The synthesized hydrazinecarbothioamides show characteristic IR bands for N-H stretching (~3200-3400 cm⁻¹), C=S stretching (~1200-1300 cm⁻¹), and aromatic C-F stretching due to trifluoromethyl groups.

- NMR Data : Proton NMR confirms the presence of hydrazine protons and aromatic signals consistent with trifluoromethyl substitution patterns.

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur contents match theoretical values within ±0.4%, confirming compound purity.

- Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) shows molecular ion peaks consistent with the expected molecular weight of this compound.

Q & A

Q. What are the established synthetic routes for N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide?

Methodological Answer: The compound is typically synthesized via condensation reactions between aryl isothiocyanates and hydrazine derivatives. For example:

- Step 1: React 3-(trifluoromethyl)phenyl isothiocyanate with hydrazine hydrate under reflux in ethanol.

- Step 2: Acid hydrolysis (e.g., HCl) to remove protective groups like t-Boc, followed by purification via recrystallization or column chromatography .

- Key Characterization: Use FT-IR to confirm the C=S stretch (~1177–1182 cm⁻¹) and ¹H/¹³C NMR to verify hydrazine and aryl proton environments .

Q. How is structural characterization performed for this compound and its derivatives?

Methodological Answer:

Q. What are the primary research applications of this compound?

Methodological Answer:

- Medicinal Chemistry: As a scaffold for antitrypanosomal agents (e.g., derivatives showed activity against Trypanosoma cruzi with IC₅₀ values in µM range) .

- Electrochemistry: Modified carbon nanotube electrodes incorporating similar thiosemicarbazides enable nanomolar detection of neurotransmitters like epinephrine .

- Coordination Chemistry: Serves as a ligand for metal complexes due to thiourea and hydrazine donor sites .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

Methodological Answer:

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates.

- Catalysis: Introduce catalytic Pd or Cu for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach trifluoromethyl groups .

- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 72% yield for pyridylacetyl derivatives in 30 minutes) .

Q. How are overlapping voltammetric signals resolved in electrochemical studies?

Methodological Answer:

- Electrode Modification: Use carbon nanotubes functionalized with thiosemicarbazides to enhance electron transfer kinetics.

- Square Wave Voltammetry (SWV): Differentiates oxidation peaks of epinephrine (EP) and norepinephrine (NE) by adjusting pulse parameters (ΔEp = ~240 mV) .

- pH Optimization: Buffer solutions at pH 7.0–7.4 minimize interference from coexisting biomolecules .

Q. What strategies address contradictions in biological activity data across derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., electron-withdrawing CF₃ vs. electron-donating OCH₃) on trypanocidal activity .

- In Silico Docking: Identify binding modes with target enzymes (e.g., T. cruzi CYP51) to rationalize potency variations .

- Dose-Response Validation: Use standardized assays (e.g., Alamar Blue for parasite viability) to ensure reproducibility .

Q. How is regioselectivity achieved in substitution reactions of the hydrazinecarbothioamide core?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.